molecular formula C12H22N2O9 B6298405 Ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid hydrate CAS No. 2415751-46-9

Ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid hydrate

Cat. No.: B6298405
CAS No.: 2415751-46-9
M. Wt: 338.31 g/mol
InChI Key: FRVYLYLOBPAUMH-UHFFFAOYSA-N
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Description

Ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid hydrate is a complex organic compound known for its chelating properties. It is a derivative of ethylenediamine, featuring both acetic and propionic acid functionalities. This compound is often used in various scientific and industrial applications due to its ability to form stable complexes with metal ions.

Properties

IUPAC Name

3-[2-[2-carboxyethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]propanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O8.H2O/c15-9(16)1-3-13(7-11(19)20)5-6-14(8-12(21)22)4-2-10(17)18;/h1-8H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVYLYLOBPAUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCN(CCC(=O)O)CC(=O)O)CC(=O)O)C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The initial step involves the reaction of ethylenediamine with acetic anhydride to form ethylenediamine-N,N'-diacetic acid. This intermediate is then further reacted with propionic anhydride to introduce the propionic acid groups, resulting in the final product.

Industrial Production Methods: In an industrial setting, the synthesis of ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid hydrate is typically carried out in large reactors under controlled conditions. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the amine groups to nitro groups.

  • Reduction: Reduction reactions can be performed to convert nitro groups back to amine groups.

  • Substitution: Substitution reactions are common, where the hydrogen atoms in the amine groups are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions typically use oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction reactions often employ reducing agents like hydrogen gas or sodium borohydride.

  • Substitution reactions may use various reagents depending on the desired functional group to be introduced.

Major Products Formed:

  • Oxidation reactions can produce nitro derivatives of the compound.

  • Reduction reactions yield amine derivatives.

  • Substitution reactions result in a variety of functionalized derivatives based on the reagent used.

Scientific Research Applications

Chemistry: Ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid hydrate is widely used as a chelating agent in chemical synthesis. It forms stable complexes with metal ions, which are useful in catalysis and material science.

Biology: In biological research, the compound is used to study metal ion homeostasis and transport in cells. It helps in understanding the role of metal ions in various biological processes.

Medicine: The compound has potential applications in medicine, particularly in the development of metal-based drugs. Its chelating properties make it useful in treatments involving metal ion toxicity.

Industry: In industrial applications, the compound is used in water treatment processes to remove heavy metals from wastewater. It is also employed in the manufacturing of certain polymers and coatings.

Mechanism of Action

The compound exerts its effects primarily through its ability to chelate metal ions. By forming stable complexes with metal ions, it can sequester these ions and prevent them from participating in unwanted reactions. The molecular targets and pathways involved include metal ion transporters and enzymes that require metal cofactors.

Comparison with Similar Compounds

  • Ethylenediamine-N,N'-diacetic acid (EDDA)

  • Ethylenediamine-N,N,N',N'-tetrapropionic acid

Uniqueness: Ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid hydrate is unique in its combination of acetic and propionic acid functionalities, which provides it with distinct chelating properties compared to its similar compounds. This combination allows for the formation of more stable and diverse metal complexes.

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